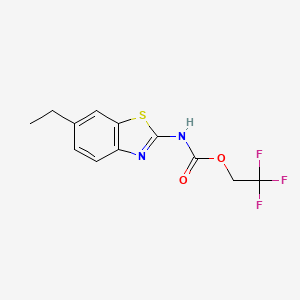

2,2,2-trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate

Overview

Description

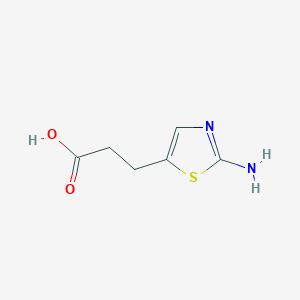

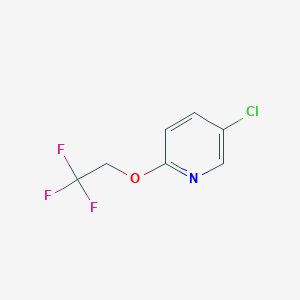

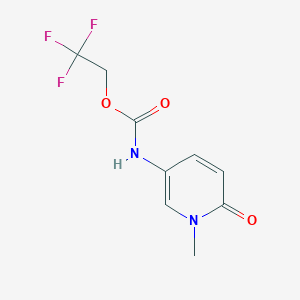

“2,2,2-Trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate” is a chemical compound with the molecular formula C12H11F3N2O2S . It has a molecular weight of 304.29 .

Molecular Structure Analysis

The molecular structure of “2,2,2-trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate” consists of a trifluoroethyl group (CF3CH2), a carbamate group (O=C=ONH), and a 6-ethyl-1,3-benzothiazol-2-yl group .Scientific Research Applications

Corrosion Inhibition : Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions. The study demonstrated that certain benzothiazole compounds could offer high inhibition efficiencies, potentially due to their ability to adsorb onto metal surfaces through both physical and chemical means. This suggests that similar compounds, like the specified trifluoroethyl benzothiazole carbamate, could have applications in protecting metals from corrosion, particularly in industrial settings where acidic conditions are prevalent (Hu et al., 2016).

Antineoplastic and Antifilarial Activities : Research on benzimidazole-2-carbamates, which share structural similarities with benzothiazole carbamates, has indicated potential antineoplastic and antifilarial properties. These compounds demonstrated significant growth inhibition in cancer cell lines and significant in vivo antifilarial activity against various parasites. This indicates that benzothiazole derivatives could also be explored for their therapeutic potential in cancer treatment and parasitic infections (Ram et al., 1992).

Organic Synthesis and Material Science : The versatility of trifluoromethyl groups in organic synthesis, particularly in creating diverse trifluoromethyl heterocycles, highlights the potential of compounds like 2,2,2-trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate in materials science and organic chemistry. Such compounds can serve as intermediates for synthesizing various organic materials with potential applications in electronics, pharmaceuticals, and more (Honey et al., 2012).

Electroluminescent Materials : Carbazole derivatives, which are structurally related to benzothiazole carbamates, have been explored for their potential as electroluminescent materials. These compounds have been synthesized and analyzed for their thermal stability, luminescence, and electroluminescent properties, suggesting that similar benzothiazole derivatives could find applications in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices (Thomas et al., 2001).

Anion Sensing : A carbazole derivative with benzothiazolium groups has been developed as a colorimetric and ratiometric fluorescent probe for the selective detection of cyanide ions in aqueous solutions and living cells. This indicates that similar compounds, especially those incorporating benzothiazole and trifluoromethyl groups, could be designed as sensors for detecting specific ions or molecules in environmental, biological, or chemical contexts (Sun et al., 2016).

Mechanism of Action

Trifluoroethyl group

The trifluoroethyl group in the compound is a type of alkyl group derived from ethane by replacing three hydrogen atoms with fluorine atoms. Compounds containing trifluoroethyl groups often exhibit unique properties due to the high electronegativity of fluorine, such as increased lipophilicity, metabolic stability, and bioavailability .

Benzothiazole

Benzothiazole is a heterocyclic compound. It is known to possess a wide range of biological activities, and derivatives of benzothiazole have been studied for their antimicrobial, antifungal, antiviral, anticancer, analgesic, and anti-inflammatory properties .

Carbamates

Carbamates are organic compounds derived from carbamic acid. They are used in a wide variety of applications, including as pesticides, fungicides, herbicides, and pharmaceuticals. Some carbamates are used as drugs for their effects on the nervous system .

properties

IUPAC Name |

2,2,2-trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O2S/c1-2-7-3-4-8-9(5-7)20-10(16-8)17-11(18)19-6-12(13,14)15/h3-5H,2,6H2,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWZFJTZZCLCMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoroethyl N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1523797.png)

![methyl({[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B1523802.png)